

# "comparative analysis of Methyl 4-methoxycinnamate and octinoxate"

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: Methyl 4-methoxycinnamate

Cat. No.: B188791

[Get Quote](#)

A Comparative Analysis of **Methyl 4-methoxycinnamate** and Octinoxate as UV Filters

## Introduction

**Methyl 4-methoxycinnamate** and octinoxate (also known as octyl methoxycinnamate or ethylhexyl methoxycinnamate) are both cinnamate-based organic compounds recognized for their ability to absorb ultraviolet (UV) radiation, particularly in the UVB range (280-320 nm). Octinoxate is one of the most common UV filters used globally in commercial sunscreens and other personal care products to protect the skin from sun damage.[1][2][3] **Methyl 4-methoxycinnamate**, while also an effective UVB absorber, is a naturally occurring compound found in plants like *Kaempferia galanga* and is a subject of research for its photoprotective and other biological activities.[4] This guide provides a detailed comparative analysis of these two molecules, focusing on their chemical properties, UV absorption performance, photostability, synthesis, and safety profiles, supported by experimental data for researchers, scientists, and drug development professionals.

## Chemical and Physical Properties

**Methyl 4-methoxycinnamate** and octinoxate share the same chromophore—the 4-methoxycinnamate group—which is responsible for their UV-absorbing properties. However, the esterifying alcohol group (methanol for **methyl 4-methoxycinnamate** and 2-ethylhexanol for octinoxate) imparts distinct physical and chemical characteristics.[1][4][5]

Property	Methyl 4-methoxycinnamate	Octinoxate
IUPAC Name	methyl (E)-3-(4-methoxyphenyl)prop-2-enoate[6]	2-ethylhexyl (E)-3-(4-methoxyphenyl)prop-2-enoate[1]
Synonyms	Methyl p-methoxycinnamate, M4MC	Octyl methoxycinnamate (OMC), Ethylhexyl methoxycinnamate (EHMC)[1]
CAS Number	832-01-9[7]	5466-77-3[8]
Molecular Formula	C <sub>11</sub> H <sub>12</sub> O <sub>3</sub> [6][9]	C <sub>18</sub> H <sub>26</sub> O <sub>3</sub> [5]
Molecular Weight	192.21 g/mol [6][9]	290.40 g/mol [5]
Physical State	Solid[6][9]	Colorless to pale yellow viscous liquid[3][10]
Melting Point	89-95 °C[6][7][11]	-25 °C[5]
Boiling Point	110 °C @ 0.01 Torr[7][11]	198-200 °C[5]
Solubility	Soluble in organic solvents (e.g., ethanol, acetone).[9]	Insoluble in water; oil-soluble. [1][5]

## Comparative UV Absorption and Photostability

Both compounds are highly effective UVB absorbers, with their maximum absorption peaks located in the UVB spectrum. This is attributed to the conjugated  $\pi$ -electron system of the 4-methoxycinnamate moiety.[4][12]

Performance Metric	Methyl 4-methoxycinnamate	Octinoxate
UV Absorption Range	280-320 nm (UVB)[4][12]	280-320 nm (UVB)[1][8]
$\lambda_{\text{max}}$ (Peak Absorption)	~309-311 nm[4][13]	~310-311 nm[1][2]
Molar Extinction Coefficient	~2.0-2.5 $\times 10^4$ M <sup>-1</sup> cm <sup>-1</sup> [12]	Not specified, but known for high efficacy.
Photostability	Undergoes reversible trans-cis photoisomerization.[4][14] Considered more photostable than octinoxate.[13]	Not highly photostable. Degrades upon UV exposure, losing up to 10% of its SPF protection in 35 minutes.[1][8] It can undergo photodegradation to form various photoproducts.[2]

The superior photostability of **methyl 4-methoxycinnamate** is a significant advantage, as the degradation of UV filters can lead to a loss of efficacy and the formation of potentially harmful photoproducts.[2][13] The primary photochemical process for both molecules upon UV absorption is a trans-cis isomerization around the C=C double bond.[4][15] However, octinoxate is more prone to further photodegradation, which compromises its protective ability over time.[2][16]

## Synthesis and Production

Both compounds can be synthesized from 4-methoxycinnamic acid. The choice of synthesis route often depends on the desired scale and environmental considerations.

```
// Connections start -> ester [lhead=cluster_m4mc]; start -> ester_o [lhead=cluster_omc]; ester -> m4mc_prod; heck_m -> m4mc_prod [style=dashed]; ester_o -> omc_prod; } dottemplate
```

Caption: General synthesis routes for **Methyl 4-methoxycinnamate** and Octinoxate.

- **Methyl 4-methoxycinnamate:**

- Fischer Esterification: A common method involves the direct esterification of 4-methoxycinnamic acid with methanol in the presence of an acid catalyst. This method is

straightforward with high yields, often between 80% and 90%.[13]

- Heck Reaction: Palladium-catalyzed cross-coupling reactions provide an alternative route for synthesis.[9][13]
- Horner-Wadsworth-Emmons Reaction: This method, reacting 4-methoxybenzaldehyde with trimethyl phosphonoacetate, can achieve yields over 85%.[4]
- Octinoxate:
  - Esterification: It is commercially produced by the esterification of 4-methoxycinnamic acid with 2-ethylhexanol.[1][5][17]

## Safety and Biological Activity

The safety profiles of these two compounds are a key point of differentiation. Octinoxate has faced scrutiny due to concerns about its systemic absorption and potential endocrine-disrupting effects.

Aspect	Methyl 4-methoxycinnamate	Octinoxate
Safety Profile	Generally considered safe, though GHS classifications indicate potential for skin and eye irritation.[6] Limited data on systemic absorption in humans.	Concerns about endocrine disruption (estrogenic and antiandrogenic effects).[17][18][19] Detected in human blood, urine, and breast milk, indicating systemic absorption. [2][17] FDA studies show plasma levels can exceed the safety threshold.[2]
Other Biological Activities	Exhibits antioxidant, anti-inflammatory, and moderate antimicrobial properties in vitro. [4][13]	Primarily used as a UV filter. It is also used to reduce the appearance of scars.[1]

```
// Main Compounds m4mc [label="Methyl 4-methoxycinnamate", fillcolor="#34A853",
fontcolor="#FFFFFF"]; omc [label="Octinoxate\n(Ethylhexyl Methoxycinnamate)",
fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Properties uvb [label="UVB Absorption\n(\lambda_{max} \sim 310 nm)", fillcolor="#FBBC05",
fontcolor="#202124"]; photo_s [label="Higher Photostability", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; photo_d [label="Photodegradation", fillcolor="#5F6368",
fontcolor="#FFFFFF"]; bio [label="Antioxidant &\nAnti-inflammatory", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; endo [label="Endocrine Disruption\nConcerns", fillcolor="#5F6368",
fontcolor="#FFFFFF"]; absorb [label="Systemic Absorption\nDocumented", fillcolor="#5F6368",
fontcolor="#FFFFFF"];

// Relationships m4mc -> uvb; omc -> uvb; m4mc -> photo_s; omc -> photo_d; m4mc -> bio;
omc -> endo; omc -> absorb; } dottemplate Caption: Comparative properties of Methyl 4-methoxycinnamate and Octinoxate.
```

## Experimental Protocols

### Protocol 1: Determination of UV Absorption Spectrum

Objective: To determine the maximum absorption wavelength ( $\lambda_{max}$ ) and molar extinction coefficient ( $\epsilon$ ) of the test compound.

Methodology:

- **Preparation of Standard Solutions:** Prepare a stock solution of the compound (e.g., **Methyl 4-methoxycinnamate** or Octinoxate) in a suitable solvent like ethanol or cyclohexane at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions of known concentrations.
- **Spectrophotometric Analysis:** Use a UV-Vis spectrophotometer to measure the absorbance of each solution. Scan a wavelength range from 250 nm to 400 nm to identify the  $\lambda_{max}$ .
- **Data Analysis:** Plot absorbance versus concentration at the  $\lambda_{max}$ . According to the Beer-Lambert law ( $A = \epsilon bc$ ), the slope of the resulting line will be the molar extinction coefficient ( $\epsilon$ ), where 'A' is absorbance, 'b' is the path length of the cuvette (typically 1 cm), and 'c' is the molar concentration.

## Protocol 2: Assessment of Photostability

Objective: To evaluate the degradation of the compound upon exposure to UV radiation.

Methodology:

- **Sample Preparation:** Prepare a solution of the compound in a relevant solvent or formulated into a thin film on a quartz plate to mimic application conditions.
- **UV Irradiation:** Expose the sample to a controlled source of UV radiation, such as a solar simulator or a specific UV lamp, for defined periods.
- **Analysis:** At set time intervals, measure the change in the compound's concentration. This can be done by:
  - **UV-Vis Spectroscopy:** Measuring the decrease in absorbance at the compound's  $\lambda_{\text{max}}$ .  
[20]
  - **High-Performance Liquid Chromatography (HPLC):** Quantifying the concentration of the parent compound and identifying any degradation products.[20]
- **Data Interpretation:** Plot the percentage of the remaining compound against the irradiation time to determine its degradation kinetics.

```
// Workflow Steps prep [label="1. Prepare Sample\n(Solution or Thin Film)", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; irradiat [label="2. UV Irradiation\n(Controlled Source)",  
fillcolor="#FBBC05", fontcolor="#202124"]; measure [label="3. Measure  
Concentration\n(Spectroscopy or HPLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze  
[label="4. Analyze Data\n(% Degradation vs. Time)", fillcolor="#EA4335",  
fontcolor="#FFFFFF"];
```

```
// Connections prep -> irradiat -> measure -> analyze; } dottemplate Caption: Experimental  
workflow for assessing the photostability of UV filters.
```

## Conclusion

Both **Methyl 4-methoxycinnamate** and octinoxate are effective UVB absorbers due to their shared cinnamate chromophore. However, they present a trade-off between widespread

commercial use and photostability/safety.

- Octinoxate is a globally approved and widely used UV filter, valued for its efficacy and cosmetic elegance.[1][3] Its primary drawbacks are its documented photolability and the significant concerns regarding its systemic absorption and potential as an endocrine disruptor.[2][16][17][19]
- **Methyl 4-methoxycinnamate** presents a promising alternative with superior photostability compared to octinoxate.[13] Its additional reported biological activities, such as antioxidant and anti-inflammatory effects, could offer added benefits in dermatological formulations.[4] However, it is less common in commercial products, and more extensive in vivo safety and efficacy data is required to support its widespread adoption as a primary sunscreen agent.

For researchers and drug development professionals, **Methyl 4-methoxycinnamate** represents a compelling lead compound for developing next-generation photoprotective agents with improved stability and a potentially more favorable safety profile.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. atamankimya.com [atamankimya.com]
- 2. spflist.com [spflist.com]
- 3. caresupp.in [caresupp.in]
- 4. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]
- 5. Octyl methoxycinnamate - Wikipedia [en.wikipedia.org]
- 6. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Ethylhexyl Methoxycinnamate (Explained + Products) [incidecoder.com]

- 9. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]
- 10. acs.org [acs.org]
- 11. bocsci.com [bocsci.com]
- 12. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]
- 13. Methyl 4-methoxycinnamate | 3901-07-3 | Benchchem [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. annmariegianni.com [annmariegianni.com]
- 17. safecosmetics.org [safecosmetics.org]
- 18. ewg.org [ewg.org]
- 19. ewg.org [ewg.org]
- 20. Unexpected photolysis of the sunscreen octinoxate in the presence of the sunscreen avobenzone - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["comparative analysis of Methyl 4-methoxycinnamate and octinoxate"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188791#comparative-analysis-of-methyl-4-methoxycinnamate-and-octinoxate]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)